Sipi 644
Description
Sipi 644 (Methylflavonolamide) is a synthetic flavonoid derivative with demonstrated antiarrhythmic properties. Preclinical studies in beagle dogs showed that intravenous administration of this compound (7.3–29.2 mg/kg) significantly reduced post-infarction ventricular arrhythmias by increasing the percentage of normal sinus beats and decreasing total heart rate (HR). Its antiarrhythmic effects lasted 0.5–1 hour, outperforming traditional agents like lidocaine and quinidine in therapeutic efficacy .
Metabolically, this compound undergoes extensive transformation in rats. LC-MS<sup>n</sup> analyses identified 8 metabolites in urine, 4 in feces, and 3 in bile, indicating complex metabolic pathways involving hydroxylation, glucuronidation, and sulfation.
Properties
CAS No. |
114460-32-1 |
|---|---|
Molecular Formula |
C24H29ClN2O5 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxypropyl]amino]ethyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-3-24(29)26-11-10-25-14-18(27)15-30-19-8-9-20-21(28)13-22(31-23(20)12-19)17-6-4-16(2)5-7-17;/h4-9,12-13,18,25,27H,3,10-11,14-15H2,1-2H3,(H,26,29);1H |
InChI Key |
QJLGYXDDDCIZDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
Canonical SMILES |
CCC(=O)NCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C)O.Cl |
Synonyms |
4'-methyl-7-((2-hydroxy-3-(beta-propinamidoethyl)amino)propoxy)flavone SIPI 644 SIPI-644 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenyl derivatives with benzopyran intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzopyran moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Propanamide, N-(2-((2-hydroxy-3-((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Pharmacodynamic Comparison of Sipi 644 with Lidocaine and Quinidine
| Parameter | This compound | Lidocaine | Quinidine |
|---|---|---|---|
| Mechanism | Flavonoid derivative | Na<sup>+</sup> channel blocker | K<sup>+</sup> channel blocker |
| Dosage (IV) | 7.3–29.2 mg/kg | 1–1.5 mg/kg | 6–10 mg/kg |
| Onset of Action | 5–10 minutes | 1–2 minutes | 15–30 minutes |
| Duration | 0.5–1 hour | 10–20 minutes | 3–6 hours |
| Efficacy in Arrhythmia | 70–85% reduction | 50–60% reduction | 60–75% reduction |
| Key Advantage | Superior HR stabilization | Rapid onset | Long duration |
Data derived from beagle dog models .
Table 2: Metabolic Profile Comparison
| Compound | Major Metabolic Pathways | Key Metabolites Identified | Species Tested |
|---|---|---|---|
| This compound | Hydroxylation, glucuronidation, sulfation | 8 (urine), 4 (feces), 3 (bile) | Rat |
| Lidocaine | N-deethylation, hydroxylation | Monoethylglycinexylidide (MEGX) | Human, Rat |
| Quinidine | 3-hydroxylation, O-demethylation | 3-Hydroxyquinidine | Human |
Metabolic data from and comparative pharmacodynamic studies.
Key Research Findings:
Efficacy Superiority: this compound demonstrated a 70–85% reduction in ventricular arrhythmia severity, compared to 50–60% for lidocaine and 60–75% for quinidine. Its unique flavonoid structure may enhance myocardial stabilization via multifactorial ion channel modulation .
Metabolic Complexity :
- This compound’s extensive metabolism in rats contrasts with lidocaine’s simpler pathway (primarily N-deethylation). This complexity may necessitate tailored dosing in humans to avoid metabolite accumulation .
Q & A
Q. What is the role of SIPI 644 in assessing wheat resistance using hyperspectral imaging?
SIPI (Structure Insensitive Pigment Index) at 644 nm is a spectral index used to evaluate plant pigment dynamics, particularly chlorophyll and carotenoid ratios, which correlate with stress responses. In wheat genotypes, resistant lines exhibit distinct reflectance patterns at 644 nm compared to sensitive lines, enabling non-invasive screening for disease resistance. This wavelength is critical for capturing pigment-related stress signals, validated through controlled experiments comparing infected and uninfected samples .
Q. How should researchers design experiments to validate this compound's effectiveness in resistance screening?
Experimental design must include:
- Control and treatment groups : Compare resistant and susceptible wheat lines under pathogen exposure.
- Replication : Repeat measurements across multiple growing seasons or environmental conditions.
- Spectral calibration : Standardize hyperspectral imaging settings (e.g., light source, sensor resolution) to minimize noise.
- Validation metrics : Use ANOVA or t-tests to statistically differentiate reflectance values between groups .
Q. What are the best practices for ensuring reproducibility in hyperspectral imaging studies involving this compound?
- Detailed methodology : Document imaging parameters (e.g., wavelength range, exposure time) and environmental conditions (e.g., temperature, humidity).
- Data sharing : Publish raw spectral datasets and preprocessing steps (e.g., noise reduction, normalization) in supplementary materials.
- Cross-validation : Compare results with established indices like RNDVI or NDWI to confirm consistency .
Advanced Research Questions
Q. What methodologies address discrepancies in spectral data at different wavelengths (e.g., 694.57 vs. 987.51 nm) when using this compound?
Discrepancies arise due to varying pigment-absorption bands or environmental interference. Mitigation strategies include:
- Multivariate analysis : Apply principal component analysis (PCA) to identify wavelength-specific noise sources.
- Normalization : Use reference panels or baseline correction (e.g., continuum removal) to standardize reflectance values.
- Cross-index validation : Compare this compound with indices like RVSI or WI to resolve conflicting interpretations .
Q. How can this compound be integrated with other indices (e.g., RNDVI, NDWI) to improve resistance assessment accuracy?
- Machine learning models : Train classifiers (e.g., random forests) using multi-index input features to predict resistance levels.
- Weighted scoring : Assign weights to indices based on their correlation with biochemical assays (e.g., chlorophyll content).
- Spatiotemporal analysis : Map index combinations across growth stages to identify critical stress-response phases .
Q. What statistical approaches are recommended for analyzing hyperspectral data variability in this compound-based studies?
- Mixed-effects models : Account for nested variables (e.g., plant replicates, imaging sessions).
- Cluster analysis : Group spectral profiles to detect outlier samples or subpopulations.
- Error propagation analysis : Quantify uncertainty in SIPI calculations due to sensor noise or preprocessing artifacts .
Q. What are the limitations of this compound in dynamic environmental conditions, and how can adaptive methodologies mitigate these?
- Limitations : Sensitivity to ambient light changes, canopy structure variations, and diurnal pigment fluctuations.
- Adaptive solutions :
- Temporal sampling : Collect data at consistent times of day to control for circadian effects.
- Dynamic normalization : Use real-time reference panels or UAV-mounted sensors for in-situ calibration.
- Hybrid models : Combine SIPI with thermal or fluorescence data to disentangle environmental confounders .
Methodological Frameworks
- PICOT Framework : Define Population (wheat genotypes), Intervention (pathogen exposure), Comparison (resistant vs. susceptible lines), Outcome (reflectance at 644 nm), and Timeframe (growth stages) to structure research questions .
- FINER Criteria : Ensure questions are Feasible (accessible equipment), Interesting (novel insights into resistance mechanisms), Novel (unexplored wavelength combinations), Ethical (data transparency), and Relevant (applicable to crop breeding) .
Data Presentation Guidelines
- Tables : Include wavelength-specific reflectance means, standard deviations, and p-values for group comparisons.
- Figures : Plot spectral curves of resistant/sensitive lines, highlighting 644 nm and key secondary wavelengths (e.g., 694.57 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
